2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide
Description
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decan-2,4-dione core and an N-(2-methoxyphenyl)acetamide substituent. This compound’s structural uniqueness lies in its spirocyclic framework, which confers conformational rigidity, and the 2-methoxyphenyl group, which modulates electronic and steric properties. Below, we compare this compound with structurally related analogs to highlight differences in synthesis, physicochemical properties, and biological activity.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-13-8-4-3-7-12(13)18-14(21)11-20-15(22)17(19-16(20)23)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJANSGQQCYUCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the acetamide and methoxyphenyl groups. Common reagents used in these reactions include amines, acyl chlorides, and methoxybenzene derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Core Modifications
- Spiro Ring Substituents: Compound [30] (): Features a 1-methyl-6-phenyl substitution on the diazaspiro[4.5]decan core. CAS 565207-47-8 (): Contains an 8-methyl group on the spiro ring.
Acetamide Substituent Variations
- Aromatic Ring Modifications: CAS 851099-09-7 (): Substitutes the 2-methoxyphenyl group with a 2-chloro-4-methylphenyl moiety. The electron-withdrawing chloro group may enhance electrophilic interactions but decrease metabolic stability compared to the electron-donating methoxy group . Compound 5 (): Utilizes a 2,4-dimethoxybenzoyl group. The dual methoxy groups increase polarity (cLogP ~2.8) and may improve solubility in polar solvents relative to the mono-methoxy target compound . C20H22N4O3S2 (): Incorporates a thiazole-sulfanyl substituent.
Aliphatic Substituents :
Pharmacological and Physicochemical Properties
Anti-Cancer Activity ()
- Target Compound : Likely shares anti-cancer activity with analogs like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (compound 38), which inhibits HCT-116 and MCF-7 cell lines (IC50 ~1.2–2.5 µM). The 2-methoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition .
Enzymatic Stability and ADMET
- Metabolic Stability : The target compound’s methoxy group likely reduces oxidative metabolism by cytochrome P450 enzymes compared to methyl or ethyl substituents (e.g., CAS 565207-47-8), which are prone to hydroxylation .
- Solubility : The 2-methoxyphenyl group balances lipophilicity (predicted logP ~2.9) and aqueous solubility (~25 µg/mL), outperforming analogs with bulky aryl groups (e.g., compound 5: solubility ~12 µg/mL) .
Biological Activity
The compound 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide is a member of the diazaspiro family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from structural data.
The biological activity of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide appears to be linked to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the diazaspiro structure suggests potential activity against enzymes involved in metabolic pathways.
Pharmacological Effects
- Antitumor Activity :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | |
| Anti-inflammatory | Reduced cytokine levels | |
| Neuroprotective | Protection against neuronal damage |
Notable Research Findings
- A study by Cartwright et al. (2007) explored the antitumor effects of related diazaspiro compounds and reported significant reductions in tumor cell viability when treated with these agents.
- Kiselyov et al. (2006) highlighted the anti-inflammatory mechanisms through which similar compounds exert their effects, including inhibition of NF-kB signaling pathways.
- Recent investigations into neuroprotective properties have indicated that these compounds can mitigate oxidative stress-induced neuronal damage, offering potential therapeutic avenues for conditions such as Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
